REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=O)[CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=1
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Name
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|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
|
FC=1C=C2C=CC(NC2=CC1)=O
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Name
|
|
Quantity
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30 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 1.5 hr
|
Duration
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1.5 h
|
Type
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DISTILLATION
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Details
|
Most of the excess phosphorous oxychloride was then distilled off under aspirator vacuum
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Type
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ADDITION
|
Details
|
the residue poured
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Type
|
CUSTOM
|
Details
|
over crushed ice
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Type
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FILTRATION
|
Details
|
The crude solid product was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |